1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide
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Overview
Description
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has a similar structure but with an additional ring, leading to different chemical and biological properties.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol: This compound differs in the position of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable for various applications .
Properties
CAS No. |
2375268-10-1 |
---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.2 |
Purity |
85 |
Origin of Product |
United States |
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